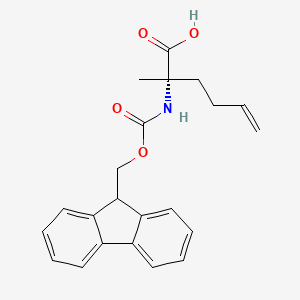
4-Hydroxy-7-methoxyquinoline
Overview
Description
4-Hydroxy-7-methoxyquinoline is a solid substance and it is a useful research chemical . It is a heterocyclic organic compound and can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps. A new synthesis process of this compound comprises uniformly mixing trimethyl orthoformate and isopropylidene malonate . More details about the synthesis process can be found in the referenced document .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . Its molecular weight is 175.18 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For example, one of the steps involves a proton abstraction from 1 to give zwitterion A. The Michael addition of the formed anion in A to the β-ylidene in 250 forms B. The formed salt C is neutralized to give D. Finally, D rearomaticizes to give 251 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C10H9NO2 and its molecular weight is 175.18 .Scientific Research Applications
1. Antimicrobial Properties
4-Hydroxy-7-methoxyquinoline has shown potential in the synthesis of heterocyclic compounds with antibacterial activity. For instance, novel compounds incorporating quinolone moieties have been synthesized, demonstrating potent antibacterial agents against both Gram-positive and Gram-negative bacteria, including Bacillus thuringiensis and Escherichia coli (Hamama, Hassanien, El-Fedawy, & Zoorob, 2015).
2. Antitumor and Antiproliferative Effects
Research has identified the role of this compound derivatives in cancer treatment. These compounds, particularly when combined with other molecular structures, have exhibited significant antiproliferative activity against various cancer cell lines. The effects on tubulin polymerization and microtubule destabilizing potency highlight their potential as anticancer agents (Lee et al., 2011).
3. Corrosion Inhibition
Quinoline derivatives, including those with a this compound structure, have been studied for their corrosion inhibition properties. These compounds are effective in protecting metals like iron from corrosion, with applications potentially extending to industrial and environmental sectors (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).
4. Synthesis of Medicinal Compounds
This compound is a key intermediate in the synthesis of various medicinal compounds. Its utility in the creation of complex molecular structures used in the pharmaceutical industry is notable, particularly in the development of drugs with diverse therapeutic applications (Rong-dong, 2011).
Safety and Hazards
4-Hydroxy-7-methoxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Relevant Papers Several papers have been published on the synthesis and applications of this compound. For example, a paper titled “A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy” discusses the synthesis of quinoline derivatives . Another paper titled “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review” discusses the synthesis of biologically and pharmaceutically active quinoline and its analogues .
properties
IUPAC Name |
7-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUPXNZWBGZRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002480 | |
| Record name | 7-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82121-05-9 | |
| Record name | 7-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B3021397.png)









